molecular formula C9H10ClNO3 B2561285 N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 1195215-15-6

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No. B2561285
CAS RN: 1195215-15-6
M. Wt: 215.63
InChI Key: BCUGMLNKGHDQES-UHFFFAOYSA-N
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Description

“N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine” is a chemical compound with the CAS Number: 1195215-15-6 . It has a molecular weight of 215.64 . The IUPAC name for this compound is 3-chloro-4,5-dimethoxybenzaldehyde oxime . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine” is 1S/C9H10ClNO3/c1-13-8-4-6 (5-11-12)3-7 (10)9 (8)14-2/h3-4H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine” is a powder that is stored at room temperature . It has a molecular weight of 215.64 .

Scientific Research Applications

  • Synthesis and Analysis Techniques:

    • A study detailed the synthesis of 3-Chloro-N-hyroxy-2,2-dimethylpropionamide, a compound structurally related to N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine. The high yield and purity of the product were obtained by optimizing reaction conditions, such as temperature and molar ratios. The molecular structure of the product was verified using ~1H-NMR, IR, MS spectra (Yang Gui-qiu, 2005).
  • Molecular Structure Analysis:

    • The reaction of a related compound with hydroxylamine resulted in the formation of a title compound where the ring N atom was essentially planar, indicating conjugation with the 2-cyanoacrylamide unit. The orientation of the acetamide group arises from intramolecular hydrogen bonding. These findings highlight the potential structural and bonding characteristics of similar compounds (M. Helliwell et al., 2011).
  • Pharmacological Activity:

    • Compounds with a similar structure were synthesized and investigated for their antidepressant and nootropic activities. Some of these compounds exhibited the highest antidepressant and nootropic activities in tests. This indicates the potential of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine and structurally related compounds in therapeutic applications (Asha B. Thomas et al., 2016).
  • Chemical Reactions and Transformations:

    • Studies explored the preparation of derivatives and their reactions, offering insights into the reactivity and transformation pathways of related compounds. These studies provide a framework for understanding how N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine might react under different conditions (J. Skramstad et al., 2000).
  • Complex Formation and Spectral Analysis:

    • Research into the formation of complexes with metals such as copper and silver offers insights into the coordination chemistry of related compounds. Spectral analysis provides detailed information on the structural and electronic properties of these complexes (J. Nasielski et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The exact mode of action of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine It is hypothesized that this compound may interact with its targets through a mechanism involving the formation of covalent bonds, given its chemical structure .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine As research progresses, more information about the specific effects of this compound at the molecular and cellular level will likely become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine . Factors such as temperature, pH, and the presence of other chemical entities can affect how this compound interacts with its targets .

properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGMLNKGHDQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NO)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-dimethoxybenzaldehyde oxime

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